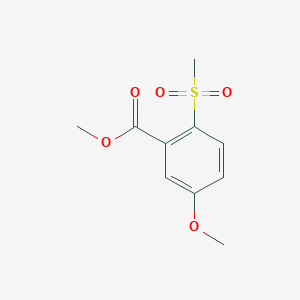

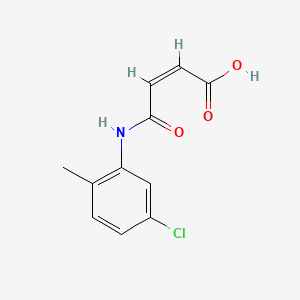

4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

This compound has shown promising results as an antileishmanial agent . Leishmaniasis is a disease caused by protozoan parasites and is transmitted by the bite of certain types of sandflies. The compound has been evaluated for its efficacy against Leishmania aethiopica clinical isolates. In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against the promastigote form of the parasite .

Antimalarial Potential

In addition to its antileishmanial properties, this compound has also been tested for its antimalarial activity . Malaria is a life-threatening disease caused by Plasmodium parasites, transmitted through the bite of infected mosquitoes. The compound’s derivatives have shown significant inhibitory effects against Plasmodium berghei in mice, suggesting potential for the development of new antimalarial drugs .

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been used in molecular docking studies to understand its binding interactions with target proteins, such as Lm-PTR1 , which is involved in the metabolic pathways of Leishmania parasites. These studies help in rational drug design by predicting the compound’s binding affinity and specificity .

Pharmacophore Development

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Derivatives of this compound may serve as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents. Their structure-activity relationship can be studied to enhance their efficacy and reduce toxicity .

Synthesis of Pyrazole Derivatives

The compound is a pyrazole derivative, and pyrazoles are known for their diverse pharmacological effects. The synthesis of such compounds involves various organic chemistry techniques, including elemental microanalysis, FTIR, and NMR. These derivatives can be further modified to enhance their biological activity and pharmacokinetic properties .

Drug Resistance Studies

Drug resistance is a significant challenge in the treatment of many infectious diseases. This compound and its derivatives can be used to study the mechanisms of resistance, especially in the context of Plasmodium falciparum , which is responsible for most malaria-related deaths. Understanding how these compounds interact with resistant strains can inform the development of more effective therapies .

Wirkmechanismus

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

The compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It inhibits glucose uptake by cells, with an IC50 value of 2 nM in vitro and 3.2 nM in Hela-MaTu cells . The compound is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .

Biochemical Pathways

The inhibition of GLUT1 by this compound affects the glucose metabolism pathway in cells. By blocking GLUT1, the compound prevents glucose from entering cells, thereby disrupting the glycolysis pathway and potentially leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption of energy production within the cell, as glucose is a primary energy source. In cancer cells, which often rely heavily on glycolysis for energy production, this can lead to cell death .

Eigenschaften

IUPAC Name |

4-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-15-3-9-19(10-4-15)30(28,29)26-18-7-5-17(6-8-18)22-20-11-12-21(24-23-20)27-14-13-16(2)25-27/h3-14,26H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHRQOJLZOAEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)

![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)

![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)